C20H15Br2N3O5

Description

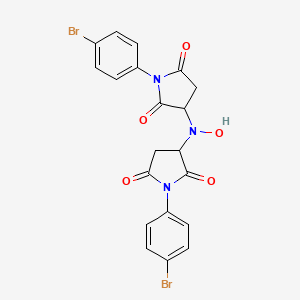

C₂₀H₁₅Br₂N₃O₅ is a brominated aromatic compound featuring two bromine atoms, nitro (NO₂), and oxygen-containing functional groups. With a molecular weight of 537.16 g/mol (calculated from atomic masses: C=12, H=1, Br=80, N=14, O=16), it is a mid-sized organic molecule. The compound’s bromine atoms enhance electrophilic reactivity, while the nitro and oxygen groups contribute to polarity, influencing solubility and biological interactions .

Properties

Molecular Formula |

C20H15Br2N3O5 |

|---|---|

Molecular Weight |

537.2 g/mol |

IUPAC Name |

1-(4-bromophenyl)-3-[[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-hydroxyamino]pyrrolidine-2,5-dione |

InChI |

InChI=1S/C20H15Br2N3O5/c21-11-1-5-13(6-2-11)23-17(26)9-15(19(23)28)25(30)16-10-18(27)24(20(16)29)14-7-3-12(22)4-8-14/h1-8,15-16,30H,9-10H2 |

InChI Key |

PBHHHOHGJFUHIU-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Br)N(C3CC(=O)N(C3=O)C4=CC=C(C=C4)Br)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(6-bromo-2-(2-hydroxy-5-methoxyphenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)-2-furamide involves multiple stepsThe reaction conditions typically involve the use of bromine or bromine-containing reagents under controlled temperatures and pH levels to ensure selective bromination .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to control the reaction parameters precisely. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is crucial for efficient production. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(6-bromo-2-(2-hydroxy-5-methoxyphenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)-2-furamide: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline N-oxides.

Reduction: Reduction reactions can convert the quinazoline core to dihydroquinazoline derivatives.

Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can be further utilized in synthetic chemistry or as intermediates in the production of more complex molecules .

Scientific Research Applications

5-bromo-N-(6-bromo-2-(2-hydroxy-5-methoxyphenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)-2-furamide: has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s biological activity is studied for potential therapeutic applications.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-bromo-N-(6-bromo-2-(2-hydroxy-5-methoxyphenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)-2-furamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research, but it is believed to modulate cellular processes through its quinazoline core structure .

Comparison with Similar Compounds

Structural Analogues

Compound A: 6-Bromo-1H-indole-2-carboxylic acid (C₉H₆BrNO₂)

Comparison with C₂₀H₁₅Br₂N₃O₅ :

- Bromine Content : Two bromine atoms in C₂₀H₁₅Br₂N₃O₅ may increase electrophilic substitution rates compared to Compound A’s single bromine.

- Functional Groups : The additional nitro group in C₂₀H₁₅Br₂N₃O₅ enhances polarity but could increase toxicity risks .

Compound B: 5-Bromo-3-methyl-1H-indole-2-carboxylic acid (C₁₀H₈BrNO₂)

Comparison with C₂₀H₁₅Br₂N₃O₅ :

Functional Analogues

Compound C: 4-Bromo-1H-indole-2-carboxylic acid (C₉H₆BrNO₂)

Comparison with C₂₀H₁₅Br₂N₃O₅ :

- Application Potential: Both compounds show promise in medicinal chemistry, but C₂₀H₁₅Br₂N₃O₅’s dual bromine atoms might enhance binding to halogen-bonding protein targets.

- Synthetic Challenges : C₂₀H₁₅Br₂N₃O₅ requires multi-step synthesis with stringent temperature control (e.g., 20°C for 48 hours) to avoid side reactions, unlike Compound C’s simpler protocols .

Data Tables

Table 1: Physicochemical Properties

| Property | C₂₀H₁₅Br₂N₃O₅ | Compound A | Compound B |

|---|---|---|---|

| Molecular Weight | 537.16 g/mol | 240.05 g/mol | 254.08 g/mol |

| Bromine Atoms | 2 | 1 | 1 |

| Solubility (H₂O) | <0.03 mg/mL* | 0.052 mg/mL | 0.035 mg/mL* |

| Key Functional Groups | Br₂, NO₂, O₅ | Br, COOH | Br, COOH, CH₃ |

*Estimated based on molecular weight trends .

Research Findings

Solubility and Bioavailability : Higher molecular weight correlates with reduced solubility, as seen in C₂₀H₁₅Br₂N₃O₅’s estimated solubility (<0.03 mg/mL) versus Compound A (0.052 mg/mL) .

Thermal Stability : C₂₀H₁₅Br₂N₃O₅’s complex structure requires precise temperature control during synthesis to prevent decomposition, unlike simpler analogues .

Toxicity Risks : Dual bromine and nitro groups may increase toxicity, necessitating rigorous safety assessments .

Biological Activity

The compound with the molecular formula C20H15Br2N3O5 is a brominated derivative that has garnered attention for its biological activity, particularly in immunology and pharmacology. This article explores the synthesis, biological activity, and relevant case studies associated with this compound.

Molecular Structure

- Molecular Formula: this compound

- Molecular Weight: 480.16 g/mol

- IUPAC Name: 2-bromo-4-(4-bromophenyl)-1-(2,4-dioxo-1,3-thiazolidin-3-yl)-1H-pyrrole-3-carboxylic acid

This compound features bromine substitutions on a phenyl ring and a complex heterocyclic structure that contributes to its unique biological properties.

Immunostimulatory Effects

This compound has been shown to stimulate human gammadelta T lymphocytes effectively. Research indicates that this compound can trigger effector responses at nanomolar concentrations, making it a promising candidate for immunotherapeutic applications. The specific binding to cell surface receptors without unspecific interactions at micromolar concentrations highlights its potential for targeted immunotherapy .

Antiallergic Properties

In studies involving various derivatives of related compounds, it was found that brominated derivatives exhibited significant activity as prostaglandin D(2) (PGD(2)) receptor antagonists. These compounds demonstrated efficacy in suppressing allergic inflammatory responses in models of allergic rhinitis and asthma. For instance, one derivative effectively reduced eosinophil infiltration, indicating its potential as an alternative antiallergic drug candidate .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound suggest potential efficacy against various bacterial strains. The compound's structural features may allow it to interact with microbial cell membranes or essential enzymes, although further studies are needed to elucidate the precise mechanisms involved.

Study 1: Immunostimulation in Human Cells

In a controlled laboratory setting, researchers synthesized this compound and assessed its effects on human gammadelta T lymphocytes. The study found that:

- Concentration: Effective at nanomolar levels.

- Mechanism: Specific binding to T cell receptors.

- Outcome: Enhanced proliferation and cytokine production in T lymphocytes.

These findings underscore the compound's potential role in vaccine development targeting gammadelta T cell-mediated immunity .

Study 2: Antiallergic Activity Assessment

A series of animal model experiments were conducted to evaluate the effectiveness of various derivatives of this compound in allergic conditions. Key results included:

- Reduction in Symptoms: Significant alleviation of symptoms associated with allergic rhinitis.

- Eosinophil Count: Marked decrease in eosinophil infiltration in treated subjects compared to controls.

- Pharmacological Profile: Favorable safety and efficacy profile, supporting further development as an antiallergic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.